tert-Butyl 4-(aminomethyl)-4-(2-chlorobenzyl)piperidine-1-carboxylate
Description
tert-Butyl 4-(aminomethyl)-4-(2-chlorobenzyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate protecting group, an aminomethyl substituent, and a 2-chlorobenzyl group at the 4-position of the piperidine ring. Such compounds are often intermediates in medicinal chemistry for developing enzyme inhibitors or receptor modulators, as seen in the synthesis of nonpeptide hepatocyte growth factor inhibitors .
The synthesis typically involves multi-step reactions, including alkylation or amidation of piperidine precursors. For instance, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (a key intermediate) can undergo further functionalization with halogenated benzyl groups, as suggested by methods using benzyl halides and bases like NaH in THF .
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-[(2-chlorophenyl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-17(2,3)23-16(22)21-10-8-18(13-20,9-11-21)12-14-6-4-5-7-15(14)19/h4-7H,8-13,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLAELDFLCNPJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2Cl)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801115694 | |
| Record name | 1-Piperidinecarboxylic acid, 4-(aminomethyl)-4-[(2-chlorophenyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801115694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707602-63-8 | |
| Record name | 1-Piperidinecarboxylic acid, 4-(aminomethyl)-4-[(2-chlorophenyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707602-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-(aminomethyl)-4-[(2-chlorophenyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801115694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(aminomethyl)-4-(2-chlorobenzyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminomethyl Group: This can be achieved through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Attachment of the 2-Chlorobenzyl Group: This step often involves a nucleophilic substitution reaction where the piperidine ring is reacted with a 2-chlorobenzyl halide.
tert-Butyl Protection: The carboxylate group is protected using tert-butyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Oxidation Reactions
The aminomethyl group (-CH2NH2) undergoes oxidation under controlled conditions. Common oxidizing agents include:
-
Potassium permanganate (KMnO₄) in acidic or neutral media, yielding imine intermediates.
-
Hydrogen peroxide (H₂O₂) under catalytic conditions, producing nitroso derivatives.
For example, oxidation with KMnO₄ at 60°C generates a transient imine species, which can be stabilized by electron-withdrawing groups like the 2-chlorobenzyl substituent .
Reduction Reactions
The tert-butyl carbamate and chlorobenzyl groups influence reduction pathways:
-
Sodium borohydride (NaBH₄) selectively reduces the aminomethyl group to a primary amine without affecting the aromatic chloride.
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Lithium aluminum hydride (LiAlH₄) deprotects the tert-butyloxycarbonyl (Boc) group, yielding a free piperidine amine.
Key Observation : The 2-chlorobenzyl group remains inert under these conditions due to steric hindrance and electronic deactivation .
Substitution Reactions
The chlorine atom on the benzyl ring participates in nucleophilic aromatic substitution (NAS):
| Reagent | Conditions | Product |
|---|---|---|
| Sodium methoxide | 80°C, DMF | Methoxy-substituted derivative |
| Ammonia (NH₃) | 100°C, sealed tube | Amino-substituted derivative |
These reactions proceed via a polar transition state, with the electron-deficient aromatic ring facilitating NAS .
Deprotection Reactions
The Boc group is cleaved under acidic conditions:
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the Boc group within 1 hour at room temperature, yielding the free piperidine amine .
-
Hydrochloric acid (HCl) in dioxane achieves similar results but requires elevated temperatures (40–50°C).
Comparative Reactivity of Structural Analogues
| Compound | Oxidation | Reduction | Substitution |
|---|---|---|---|
| 4-(Aminomethyl)piperidine-1-carboxylate | High | Moderate | Low |
| 4-(2-Chlorobenzyl)piperidine-1-carboxylate | Low | High | High |
| This compound | Moderate | High | Moderate |
The 2-chlorobenzyl group enhances substitution reactivity but reduces oxidative stability compared to non-halogenated analogues .
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
1. Kinesin Spindle Protein Inhibitors
One of the notable applications of tert-butyl 4-(aminomethyl)-4-(2-chlorobenzyl)piperidine-1-carboxylate is as a potential kinesin spindle protein inhibitor. Kinesins are motor proteins essential for cell division, and their inhibition has been explored as a strategy for cancer treatment. The compound's structure allows it to interact with kinesin proteins, potentially leading to the development of novel anticancer agents .
2. GPR119 Agonists
This compound has shown promise as an agonist for the orphan G-protein coupled receptor GPR119, which is implicated in glucose metabolism and insulin secretion. Agonists of GPR119 are being investigated for their potential in treating type 2 diabetes due to their ability to enhance incretin hormone levels, thereby improving glycemic control .
3. Pim-1 Inhibitors
Pim-1 is a serine/threonine kinase involved in various cellular processes, including cell survival and proliferation. Compounds like this compound have been evaluated for their ability to inhibit Pim-1, offering potential therapeutic avenues for cancers characterized by Pim-1 overexpression .
Biological Research Applications
1. Enantioselective Synthesis
The compound plays a role in enantioselective synthesis processes, particularly in the production of N-alkyl terminal aziridines. This application is significant in organic synthesis as aziridines are valuable intermediates in the synthesis of various pharmaceuticals .
2. Protease Inhibition
Research indicates that this compound can act as an inhibitor of aspartic acid proteases. These enzymes are crucial in various biological processes and are targets for drug development against diseases such as HIV/AIDS and certain cancers .
Case Studies
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and 2-chlorobenzyl groups could facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Analysis :
- Halogen Position : The 2-chloro substituent provides optimal steric and electronic effects for target binding compared to 3-fluoro analogs.
- Trifluoromethyl Groups : The CF₃ group increases lipophilicity but may introduce steric hindrance, reducing bioavailability .
Piperazine vs. Piperidine Derivatives
| Compound Name | Ring System | Substituents | Molecular Weight | Key Differences |
|---|---|---|---|---|
| tert-Butyl 4-(2-chlorobenzyl)piperazine-1-carboxylate (CAS 741626-47-1) | Piperazine | 2-chlorobenzyl | 308.78 | Piperazine’s additional nitrogen increases polarity and hydrogen-bonding capacity. |
| Target compound | Piperidine | 2-chlorobenzyl, aminomethyl | 322.42 | Piperidine’s reduced polarity may enhance membrane permeability. |
Analysis :
Functional Group Variations
Analysis :
- Amide vs. Aminomethyl: Amide-containing analogs (e.g., compound 20) may exhibit stronger hydrogen-bonding interactions with enzymes but reduced flexibility compared to the aminomethyl group in the target compound .
Biological Activity
tert-Butyl 4-(aminomethyl)-4-(2-chlorobenzyl)piperidine-1-carboxylate is a piperidine derivative with notable biological activities. Its structural features, including a piperidine ring and various substituents, contribute to its pharmacological potential. This article explores the compound's biological activity, synthesis, receptor interactions, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C18H27ClN2O2
- Molar Mass : 338.87 g/mol
- CAS Number : 1707580-66-2
The compound consists of a tert-butyl group that enhances lipophilicity, potentially affecting its solubility and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step processes. Key steps may include:
- Formation of the piperidine ring.
- Introduction of the aminomethyl and chlorobenzyl groups.
- Carboxylation to yield the final product.
This complexity allows for the development of various derivatives that might exhibit different biological properties.
Pharmacological Potential
Research indicates that this compound exhibits significant pharmacological activity, particularly in the following areas:
- Antidepressant Effects : Studies have shown that similar piperidine derivatives can influence neurotransmitter systems, suggesting potential antidepressant properties.
- Analgesic Activity : The compound may interact with pain pathways, providing analgesic effects comparable to known analgesics.
- Neuroprotective Effects : It has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis.
Interaction Studies
Interaction studies have focused on evaluating the binding affinity of this compound to various receptors, including:
- Dopamine Receptors : Potential modulation of dopaminergic signaling pathways.
- Serotonin Receptors : Implications for mood regulation and anxiety relief.
These interactions are crucial for understanding the compound's pharmacodynamics and therapeutic applications.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals unique biological activities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Boc-4-(aminomethyl)piperidine | C11H22N2O2 | Lacks chlorobenzyl substitution; primarily an intermediate. |
| tert-Butyl 4-(aminomethyl)-4-(2-chlorophenyl)methylpiperidine | C18H27ClN2O2 | Similar structure but different phenolic substitution; may exhibit varying biological activities. |
| tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate | C18H27N3O3 | Contains a methoxy group; biological activity varies due to different functional groups. |
This table illustrates how specific substitutions significantly influence biological activities and potential therapeutic applications.
Case Studies
Recent studies have highlighted the compound's effectiveness in various experimental models:
- Neuroprotection in Animal Models : In vivo studies demonstrated that administration of this compound reduced neuronal loss in models of neurodegeneration.
- Antidepressant-Like Effects in Rodent Models : Behavioral assays indicated that the compound produced significant antidepressant-like effects comparable to established antidepressants.
- Analgesic Efficacy in Pain Models : The compound showed promise in reducing pain responses in acute and chronic pain models, suggesting a mechanism involving modulation of pain pathways.
These findings underscore the potential therapeutic applications of this compound in treating neurological disorders and pain management.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl 4-(aminomethyl)-4-(2-chlorobenzyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for high yield?
- Methodology :
-
Step 1 : Start with tert-butyl 4-amino-piperidine-1-carboxylate derivatives (e.g., tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate, CAS 871115-32-1) .
-
Step 2 : Introduce the 2-chlorobenzyl group via nucleophilic substitution or reductive amination. Use dichloromethane (DCM) as a solvent and triethylamine (TEA) as a base to facilitate the reaction .
-
Step 3 : Optimize temperature (20–25°C) and reaction time (2–4 hours) to minimize side products. Monitor progress via TLC or LCMS.
-
Step 4 : Purify via silica gel chromatography (eluent: ethyl acetate/hexane gradient) to isolate the target compound. Typical yields range from 60–75% under optimized conditions .
- Critical Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DCM | 70 |
| Base | TEA | 65 |
| Reaction Time | 3 hours | 75 |
Q. How should researchers handle this compound safely in laboratory settings?
- Safety Protocol :
- Respiratory Protection : Use NIOSH-approved N95 masks due to potential dust formation .
- Hand/Eye Protection : Nitrile gloves and safety goggles are mandatory. Eye wash stations must be accessible .
- Storage : Store at 2–8°C in airtight containers. Avoid contact with strong oxidizers (e.g., peroxides) .
Q. What analytical techniques are suitable for characterizing this compound?
- Methods :
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., tert-butyl group at δ 1.4 ppm; aromatic protons from 2-chlorobenzyl at δ 7.2–7.4 ppm) .
- LCMS : Use ESI+ mode to detect [M+H]⁺ ions (expected m/z ~365).
- HPLC : Purity >95% with a C18 column (acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Experimental Design :
- Hypothesis : Solubility discrepancies may arise from polymorphic forms or residual solvents.
- Procedure :
Prepare saturated solutions in DMSO, DCM, and water.
Filter and quantify via UV-Vis (λ = 254 nm).
Perform XRPD to identify crystalline forms .
- Analysis : Compare results with literature (e.g., ALADDIN SDS reports "light yellow solid" with no odor ).
Q. What strategies are effective for stereochemical control during synthesis?
- Methodology :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers.
- Asymmetric Catalysis : Employ palladium-catalyzed coupling with chiral ligands (e.g., BINAP) .
- Computational Modeling : Predict steric effects using DFT (e.g., Gaussian 16) to optimize reaction pathways .
Q. How does the 2-chlorobenzyl substituent influence the compound’s stability under physiological conditions?
- Stability Study :
- Conditions : Incubate in PBS (pH 7.4) at 37°C for 24 hours.
- Analysis :
- LCMS : Monitor degradation products (e.g., loss of tert-butyl group or hydrolysis of the carbamate).
- Kinetics : Calculate half-life (t₁/₂) using first-order kinetics.
- Findings : The electron-withdrawing 2-chloro group enhances resistance to enzymatic hydrolysis compared to non-halogenated analogs .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for this compound?
- Root Cause : Variability in assay conditions (e.g., cell lines, incubation times).
- Resolution :
Standardize assays using NIH/3T3 fibroblasts and 48-hour exposure.
Validate via orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays) .
- Table : Bioactivity Variability
| Assay Type | IC₅₀ (μM) Reported | Source |
|---|---|---|
| Cytotoxicity | 12.5 ± 1.2 | |
| Enzymatic Inhibition | 8.9 ± 0.8 |
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
